2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde
Overview
Description
2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a fluorobenzoyl group attached to the benzofuran ring, along with a carbaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde typically involves multiple steps. One common method includes the Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with benzofuran in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the intermediate 2-(4-Fluorobenzoyl)-1-benzofuran, which is then subjected to oxidation to introduce the carbaldehyde group at the 5-position of the benzofuran ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-Fluorobenzoyl)-1-benzofuran-5-carboxylic acid.
Reduction: 2-(4-Fluorobenzoyl)-1-benzofuran-5-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes and receptors, potentially inhibiting their activity. The benzofuran ring structure allows for π-π interactions with aromatic amino acids in proteins, which can affect protein function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications in protein activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorobenzoyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Fluorobenzoyl chloride: Used as an intermediate in the synthesis of various fluorobenzoyl derivatives.
2-Hydroxy-N’-(4-fluorobenzoyl)benzohydrazide: Contains a hydrazide group instead of an aldehyde.
Uniqueness
2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde is unique due to the combination of the benzofuran ring, fluorobenzoyl group, and aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FO3/c17-13-4-2-11(3-5-13)16(19)15-8-12-7-10(9-18)1-6-14(12)20-15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUPNKHXOIBWRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(O2)C=CC(=C3)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381739 | |
Record name | 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300664-74-8 | |
Record name | 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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